molecular formula C20H21N3O2S2 B2432584 4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105236-77-8

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2432584
CAS No.: 1105236-77-8
M. Wt: 399.53
InChI Key: WHXQISOWVQVXRE-UHFFFAOYSA-N
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Description

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. The combination of the thiazole ring with the piperazine moiety and the phenylsulfonyl group makes this compound distinct from its analogs.

Biological Activity

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a piperazine moiety. Its potential therapeutic applications span various fields, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2S2C_{20}H_{21}N_{3}O_{2}S_{2} with a molecular weight of 399.5 g/mol. The structure features a thiazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H21N3O2S2
Molecular Weight399.5 g/mol
CAS Number1105236-77-8

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. In various studies, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For instance, a study reported that thiazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antimicrobial efficacy compared to standard drugs like chloramphenicol .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that the presence of specific substituents on the thiazole ring can enhance cytotoxic activity against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring have shown improved activity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Table: Cytotoxic Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µg/mL)Reference Drug
Compound 1A-431<10Doxorubicin
Compound 2Jurkat<5Doxorubicin
Compound 3HT-29<15Doxorubicin

Anticonvulsant Activity

Thiazoles have also been investigated for anticonvulsant properties. A study highlighted that certain thiazole derivatives could effectively inhibit seizures in animal models, showcasing their potential as therapeutic agents for epilepsy . The structure–activity relationship (SAR) analysis suggested that modifications in the thiazole ring could lead to enhanced anticonvulsant effects.

Study on Antimicrobial Efficacy

In one study, a series of thiazole derivatives were synthesized and tested against various pathogens. The results indicated that compounds with electron-withdrawing groups showed better antibacterial activity than their counterparts with electron-donating groups. This finding underscores the importance of functional group positioning in enhancing antimicrobial efficacy .

Evaluation of Anticancer Properties

Another research effort focused on evaluating the anticancer activity of a new class of thiazole derivatives. The study revealed that compounds with specific substitutions on the phenyl group exhibited significant cytotoxicity against breast cancer cells, with some achieving IC50 values comparable to established chemotherapeutics .

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-27(25,18-9-5-2-6-10-18)23-13-11-22(12-14-23)15-20-21-19(16-26-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXQISOWVQVXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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